
Isodihydroauroglaucin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodihydroauroglaucin is an organic compound known for its bioactive properties. It is a phenolic compound that has been identified in various fermented foods and is produced by certain filamentous fungi, such as Eurotium herbariorum . This compound has garnered attention due to its antioxidant and antibacterial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isodihydroauroglaucin can be synthesized through the cultivation of specific fungi. For instance, Eurotium herbariorum can be cultured in a medium to produce this compound. The fungi are typically grown in a controlled environment, such as M40Y medium, at a temperature of 30°C for about seven days .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fermentation processes. The fungi are cultivated in bioreactors under optimized conditions to maximize yield. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: Isodihydroauroglaucin undergoes various chemical reactions, including oxidation and reduction. It has been shown to exhibit significant radical scavenging activity, indicating its involvement in redox reactions .
Common Reagents and Conditions: The compound reacts with common oxidizing agents and can be reduced under specific conditions. For example, it shows antibacterial activity against Gram-positive bacteria, which suggests its interaction with bacterial cell components .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives.
Aplicaciones Científicas De Investigación
Isodihydroauroglaucin has a wide range of applications in scientific research:
Mecanismo De Acción
Isodihydroauroglaucin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which is a key factor in its antibacterial and antitumor activities. The compound interacts with cellular components, disrupting bacterial cell walls and inhibiting tumor cell proliferation .
Comparación Con Compuestos Similares
Isodihydroauroglaucin is part of a family of phenolic compounds that include:
- Auroglaucin
- Dihydroauroglaucin
- Tetrahydroauroglaucin
- Flavoglaucin
Compared to these compounds, this compound exhibits unique properties such as higher radical scavenging activity and significant antibacterial effects . This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
74886-31-0 |
|---|---|
Fórmula molecular |
C19H24O3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-[(3E,5E)-hepta-3,5-dienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C19H24O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-7,10,12-13,21-22H,8-9,11H2,1-3H3/b5-4+,7-6+ |
Clave InChI |
ZNSOEVHEUKFQSM-YTXTXJHMSA-N |
SMILES isomérico |
C/C=C/C=C/CCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
SMILES canónico |
CC=CC=CCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



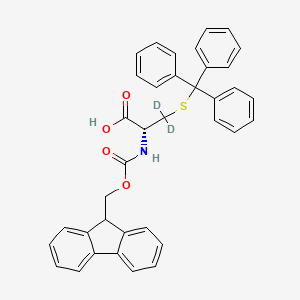
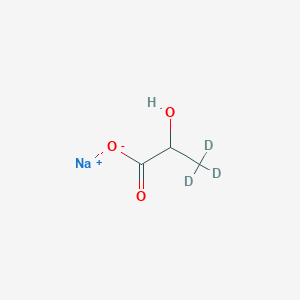
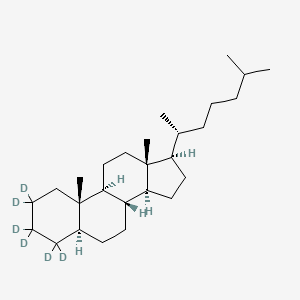

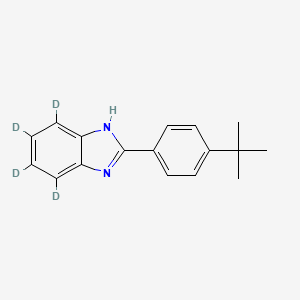
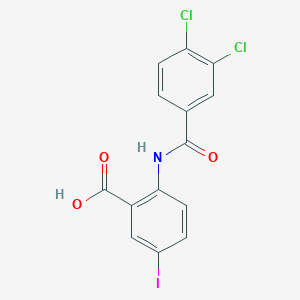
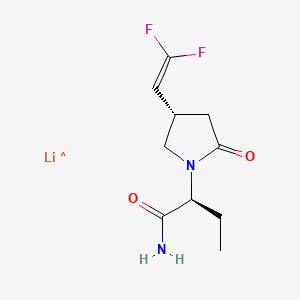
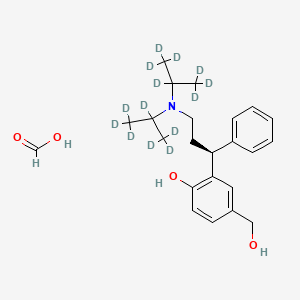
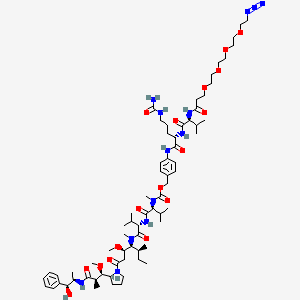

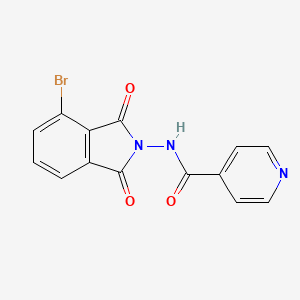
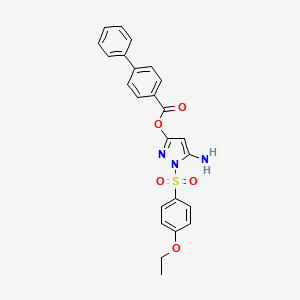
![N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)
